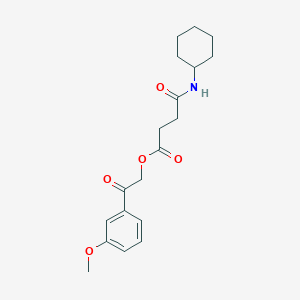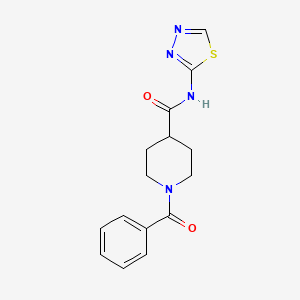
2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate
Übersicht
Beschreibung
2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate, also known as CX-5461, is a small molecule drug that has been developed as a potential anti-cancer agent. It was discovered through a screening process that targeted RNA polymerase I transcription, which is a process that is upregulated in many cancer cells. CX-5461 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate inhibits RNA polymerase I transcription by binding to DNA and preventing the recruitment of the transcription initiation factor SL1. This leads to a decrease in ribosomal RNA synthesis and subsequently to a decrease in protein synthesis. This compound has been shown to be selective for cancer cells that have upregulated RNA polymerase I transcription.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and activate the DNA damage response pathway. This leads to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has shown promising results in preclinical studies and is currently undergoing clinical trials. However, there are some limitations to its use in laboratory experiments. This compound is a small molecule drug that has a short half-life and is rapidly metabolized in vivo. This makes it difficult to maintain stable concentrations of the drug in cell culture or animal models. Additionally, this compound has been shown to induce DNA damage, which can lead to off-target effects and potential toxicity.
Zukünftige Richtungen
There are several future directions for the development and use of 2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate. One potential direction is the combination of this compound with other anti-cancer agents to increase its efficacy and reduce potential toxicity. Another direction is the development of more stable analogs of this compound that have a longer half-life and are less prone to off-target effects. Additionally, this compound could be used in combination with other therapies, such as immunotherapy or targeted therapy, to improve outcomes for cancer patients.
Wissenschaftliche Forschungsanwendungen
2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has been shown to selectively inhibit RNA polymerase I transcription, which is upregulated in many cancer cells. This inhibition leads to a decrease in ribosomal RNA synthesis and subsequently to a decrease in protein synthesis. This mechanism of action makes this compound a potential therapeutic agent for the treatment of cancer.
Eigenschaften
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 4-(cyclohexylamino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c1-24-16-9-5-6-14(12-16)17(21)13-25-19(23)11-10-18(22)20-15-7-3-2-4-8-15/h5-6,9,12,15H,2-4,7-8,10-11,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGFARLNUMILDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)CCC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-methyl-2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4846328.png)
![2-(1,3-benzodioxol-5-yloxy)-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide](/img/structure/B4846333.png)


![N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B4846361.png)
![N-(2-bromophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4846366.png)
![2-[1-benzyl-4-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4846379.png)
![3-chloro-N-(3-hydroxy-5-nitrophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4846384.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4846387.png)
![2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]-N-phenylacetamide](/img/structure/B4846390.png)
![5-{[(4-fluorobenzyl)thio]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4846406.png)
![6,8-dimethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4846411.png)
![2-[(2-chloro-4-nitrophenyl)thio]-N-(4-chlorophenyl)benzamide](/img/structure/B4846420.png)